2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C17H16N2O2. It is a derivative of isoindoline-1,3-dione, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of an isoindole core structure, which is a common motif in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization. One common method involves the reaction of phthalic anhydride with 2-ethylphenylamine under reflux conditions in the presence of a suitable solvent such as toluene. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired isoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Scientific Research Applications
2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a cyclooxygenase inhibitor.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a cyclooxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A parent compound with similar structural features but lacking the ethylphenylamino group.
N-phenylphthalimide: Similar in structure but with a phenyl group instead of an ethylphenyl group.
N-ethylphthalimide: Contains an ethyl group instead of an ethylphenyl group.
Uniqueness
2-{[(2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is unique due to the presence of the ethylphenylamino group, which imparts distinct chemical and biological properties. This modification enhances its potential as a bioactive compound and expands its applicability in various fields .
Properties
IUPAC Name |
2-[(2-ethylanilino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-7-3-6-10-15(12)18-11-19-16(20)13-8-4-5-9-14(13)17(19)21/h3-10,18H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLVBZLISCEGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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